6,7-(Methylenedioxy)-1-tetralone
Overview
Description
6,7-(Methylenedioxy)-1-tetralone is an organic compound that features a methylenedioxy group attached to a tetralone structure
Mechanism of Action
Target of Action
The primary targets of 6,7-(Methylenedioxy)-1-tetralone are likely to be cytochrome P450 enzymes, specifically the CYP719A subfamily . These enzymes are involved in the formation of methylenedioxy bridges in various biochemical compounds .
Mode of Action
This compound interacts with its targets by participating in the formation of methylenedioxy bridges. This process is catalyzed by the CYP719A enzymes . The methylenedioxy bridge formation is a critical step in the biosynthesis of various compounds, including certain types of alkaloids .
Biochemical Pathways
The compound is involved in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a type of secondary metabolite with clinical application value . The formation of the methylenedioxy bridge on the A or D rings of protoberberine alkaloids is a key step in this pathway .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, with a significant portion being converted to inactive metabolites .
Result of Action
The formation of methylenedioxy bridges by this compound contributes to the biosynthesis of various biologically active compounds. These compounds, such as certain types of alkaloids, can exhibit a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain conditions can impact the isomer profile of compounds involved in similar biosynthetic pathways . .
Biochemical Analysis
Biochemical Properties
6,7-(Methylenedioxy)-1-tetralone plays a role in various biochemical reactions, primarily due to its methylenedioxy bridge. This compound interacts with several enzymes, proteins, and other biomolecules. One of the key interactions involves cytochrome P450 enzymes, particularly CYP719As, which are known to catalyze the formation of methylenedioxy bridges in benzylisoquinoline alkaloids . These interactions are crucial for the compound’s role in biochemical pathways, influencing its stability and reactivity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interact with calcium channels in skeletal muscle cells, potentially affecting calcium homeostasis and muscle contraction . Additionally, it may influence the formation of protein aggregates, which are associated with neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been observed to interact with cytochrome P450 enzymes, leading to the formation of methylenedioxy bridges . This interaction is crucial for its biochemical activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to neurotoxicity and other adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic pathways influence the compound’s activity, stability, and potential applications. Understanding these pathways is essential for exploring its biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell, influencing its interactions with biomolecules and its overall biochemical activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-(Methylenedioxy)-1-tetralone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sesamol and ethyl phenylpropiolate in the presence of a palladium acetate (Pd(OAc)2) catalyst. The reaction is conducted in trifluoroacetic acid at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply. Industrial production would likely involve similar catalytic processes with a focus on yield optimization and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,7-(Methylenedioxy)-1-tetralone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
6,7-(Methylenedioxy)-1-tetralone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-tetralone: Similar in structure but with methoxy groups instead of a methylenedioxy group.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness
6,7-(Methylenedioxy)-1-tetralone is unique due to the presence of the methylenedioxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLWARVWMHHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472133 | |
Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41303-45-1 | |
Record name | 7,8-Dihydronaphtho[2,3-d]-1,3-dioxol-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41303-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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